molecular formula C9H17N5 B13062915 2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine

2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine

Cat. No.: B13062915
M. Wt: 195.27 g/mol
InChI Key: PCZVTOZHJHEWQJ-UHFFFAOYSA-N
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Description

2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a triazole derivative with a pyrimidine precursor, followed by functional group modifications to introduce the ethan-1-amine moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine is unique due to its specific triazolopyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

2-(5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine

InChI

InChI=1S/C9H17N5/c1-6-5-7(2)14-9(11-6)12-8(13-14)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12,13)

InChI Key

PCZVTOZHJHEWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC(=N2)CCN)N1)C

Origin of Product

United States

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